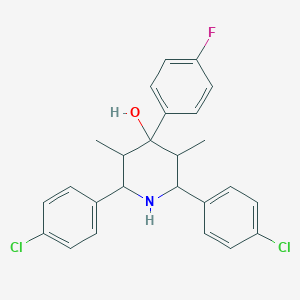
N-butyl-1-(2-hydroxy-1,1-dimethylethyl)-2-aziridinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-1-(2-hydroxy-1,1-dimethylethyl)-2-aziridinecarboxamide, also known as BAC, is a chemical compound that has been extensively studied for its potential applications in scientific research. BAC is a member of the aziridine family of compounds, which are characterized by a three-membered ring containing one nitrogen and two carbon atoms.
Mecanismo De Acción
The mechanism of action of N-butyl-1-(2-hydroxy-1,1-dimethylethyl)-2-aziridinecarboxamide is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes involved in cell growth and proliferation. Specifically, N-butyl-1-(2-hydroxy-1,1-dimethylethyl)-2-aziridinecarboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying the structure of chromatin. By inhibiting the activity of HDACs, N-butyl-1-(2-hydroxy-1,1-dimethylethyl)-2-aziridinecarboxamide may be able to alter the expression of genes involved in cell growth and proliferation, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-butyl-1-(2-hydroxy-1,1-dimethylethyl)-2-aziridinecarboxamide has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit the activity of HDACs, N-butyl-1-(2-hydroxy-1,1-dimethylethyl)-2-aziridinecarboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-butyl-1-(2-hydroxy-1,1-dimethylethyl)-2-aziridinecarboxamide has been shown to have anti-inflammatory properties, which may be related to its ability to inhibit the activity of certain enzymes involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-butyl-1-(2-hydroxy-1,1-dimethylethyl)-2-aziridinecarboxamide is its ability to inhibit the growth of cancer cells in vitro and in vivo. This makes it a valuable tool for cancer research, as it allows researchers to study the mechanisms of cancer cell growth and proliferation. However, there are also some limitations to the use of N-butyl-1-(2-hydroxy-1,1-dimethylethyl)-2-aziridinecarboxamide in lab experiments. For example, N-butyl-1-(2-hydroxy-1,1-dimethylethyl)-2-aziridinecarboxamide has been shown to have cytotoxic effects on some normal cells, which may limit its usefulness in certain types of experiments.
Direcciones Futuras
There are a number of potential future directions for research on N-butyl-1-(2-hydroxy-1,1-dimethylethyl)-2-aziridinecarboxamide. One area of interest is the development of new cancer treatments based on N-butyl-1-(2-hydroxy-1,1-dimethylethyl)-2-aziridinecarboxamide. Researchers are currently investigating the use of N-butyl-1-(2-hydroxy-1,1-dimethylethyl)-2-aziridinecarboxamide in combination with other drugs to enhance its anti-cancer effects. Additionally, researchers are investigating the potential use of N-butyl-1-(2-hydroxy-1,1-dimethylethyl)-2-aziridinecarboxamide in the treatment of other diseases, such as inflammatory bowel disease and neurodegenerative disorders. Finally, there is ongoing research into the mechanisms of action of N-butyl-1-(2-hydroxy-1,1-dimethylethyl)-2-aziridinecarboxamide, which may lead to the development of new drugs that target similar pathways.
Métodos De Síntesis
N-butyl-1-(2-hydroxy-1,1-dimethylethyl)-2-aziridinecarboxamide can be synthesized by reacting 2-bromo-2-methylpropane with sodium azide to form 2-azido-2-methylpropane. The resulting compound is then reacted with butylamine and carbon dioxide to produce N-butyl-1-(2-hydroxy-1,1-dimethylethyl)-2-aziridinecarboxamide. This synthesis method has been extensively studied and optimized, resulting in a high yield of N-butyl-1-(2-hydroxy-1,1-dimethylethyl)-2-aziridinecarboxamide.
Aplicaciones Científicas De Investigación
N-butyl-1-(2-hydroxy-1,1-dimethylethyl)-2-aziridinecarboxamide has been shown to have a wide range of potential applications in scientific research. One of the most promising applications is in the field of cancer research. N-butyl-1-(2-hydroxy-1,1-dimethylethyl)-2-aziridinecarboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer treatments. Additionally, N-butyl-1-(2-hydroxy-1,1-dimethylethyl)-2-aziridinecarboxamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
N-butyl-1-(1-hydroxy-2-methylpropan-2-yl)aziridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-4-5-6-12-10(15)9-7-13(9)11(2,3)8-14/h9,14H,4-8H2,1-3H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTYLXVDKQEDOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1CN1C(C)(C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-1-(1-hydroxy-2-methylpropan-2-yl)aziridine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-bromobenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5058916.png)
![2-{hydroxy[(2-oxo-1-pyrrolidinyl)methyl]phosphoryl}-3-phenylpropanoic acid](/img/structure/B5058918.png)
![4-{[4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-5-(hydroxymethyl)-2-methyl-3-pyridinol bis(trifluoroacetate) (salt)](/img/structure/B5058924.png)


![6-bromo-4-(3,4-difluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5058947.png)
![2-bromo-N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5058948.png)
![N-[2-(4-tert-butylphenoxy)ethyl]-2-nitrobenzamide](/img/structure/B5058956.png)

![N-(4-chlorobenzyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5058969.png)
![1-{3-[5-(4-methoxyphenyl)-2-furyl]propanoyl}pyrrolidine](/img/structure/B5058989.png)
![2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5058990.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3,4,5-triethoxybenzamide](/img/structure/B5058995.png)